Ulimorelin

Catalog No.
S546315
CAS No.
842131-33-3
M.F
C30H39FN4O4
M. Wt
538.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ulimorelin

CAS Number

842131-33-3

Product Name

Ulimorelin

IUPAC Name

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione

Molecular Formula

C30H39FN4O4

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1

InChI Key

WGYPAJVJMXQXTR-ABNZCKJZSA-N

SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4

solubility

Soluble in DMSO

Synonyms

Ulimorelin, TZP-101, TZP 101, TZP101

Canonical SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4

The exact mass of the compound Ulimorelin is 538.2955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Macrocyclic Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Ulimorelin and Growth Hormone Release

Growth hormone (GH) plays a crucial role in various physiological processes, including growth, metabolism, and body composition. Ulimorelin acts as a ghrelin receptor agonist, mimicking the effects of the natural hormone ghrelin. Ghrelin is known to stimulate the release of GH from the pituitary gland [].

Early scientific research explored Ulimorelin's potential as a treatment for growth hormone deficiency (GHD) []. Studies have investigated its efficacy in increasing GH levels in healthy adults and individuals with GHD.

Ulimorelin and Gastrointestinal Motility

Another area of scientific research on Ulimorelin involves its effects on gastrointestinal motility. Studies have explored its potential role in improving gastric emptying, the process by which food moves from the stomach into the small intestine.

Research suggests that Ulimorelin might be beneficial in treating enteral feeding intolerance (EFI), a condition where patients receiving nutrition through a feeding tube experience delayed gastric emptying [].

Ulimorelin, also known as TZP-101, is a synthetic non-peptide small molecule that acts as a selective agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a). It is structurally designed to mimic the action of ghrelin, a natural hormone that stimulates appetite and promotes growth hormone release. Ulimorelin has garnered attention for its potential therapeutic applications in treating conditions such as cachexia associated with cancer, gastrointestinal disorders, and sarcopenia due to its ability to enhance appetite and stimulate anabolic processes in the body .

Ulimorelin's chemical structure allows it to interact favorably with the GHS-R1a receptor, facilitating various biochemical pathways. The binding of ulimorelin to this receptor mimics ghrelin's action, leading to the activation of downstream signaling pathways that promote growth hormone secretion and appetite stimulation. The specific

Ulimorelin exhibits significant biological activity as a GHS-R1a agonist. Its primary effects include:

  • Stimulation of Appetite: Ulimorelin enhances food intake by acting on central and peripheral pathways involved in hunger signaling.
  • Growth Hormone Release: It promotes the secretion of growth hormone from the pituitary gland, which is crucial for growth and metabolic regulation.
  • Anabolic Effects: By stimulating protein synthesis and inhibiting muscle degradation, ulimorelin has potential applications in counteracting muscle wasting conditions .

The synthesis of ulimorelin involves several steps, typically beginning with the formation of key intermediates through various organic reactions. Notable methods include:

  • Fluorination Reactions: These are crucial for introducing fluorine into the compound, enhancing its pharmacological properties.
  • Amide Coupling Reactions: These are used to form peptide-like bonds that contribute to the compound's structural integrity.
  • Optimization Techniques: Various synthetic strategies have been employed to improve potency, pharmacokinetics, and selectivity for the GHS-R1a receptor .

Ulimorelin has several promising applications in clinical settings:

  • Cachexia Treatment: It is being explored for use in patients suffering from cachexia due to cancer or chronic diseases.
  • Gastrointestinal Disorders: Ulimorelin may help improve gastric motility and appetite in patients with gastrointestinal issues.
  • Sarcopenia Management: Its anabolic properties make it a candidate for treating age-related muscle loss .

Research has shown that ulimorelin interacts specifically with GHS-R1a receptors, leading to significant physiological responses. Studies have demonstrated:

  • Receptor Binding Affinity: Ulimorelin exhibits high affinity for GHS-R1a compared to other similar compounds.
  • Functional Assays: In vitro assays have confirmed its ability to stimulate growth hormone release effectively.
  • Comparative Studies: Ulimorelin's efficacy has been compared with other GHS-R1a agonists, highlighting its unique profile in terms of potency and selectivity .

Ulimorelin shares structural and functional similarities with several other compounds that act on the GHS-R1a receptor. Below is a comparison with notable similar compounds:

Compound NameStructure TypePrimary ActionUnique Features
Ibutamoren (MK-0677)Non-peptideGrowth hormone secretagogueLong half-life; oral bioavailability
CapromorelinNon-peptideAppetite stimulationUsed for cachexia; shorter duration
AnamorelinNon-peptideGrowth hormone releaseSelective for GHS-R1a; less side effects
UlimorelinNon-peptideAppetite stimulation; growth hormoneHigh selectivity; effective for GI disorders

Ulimorelin stands out due to its specific design aimed at maximizing receptor affinity while minimizing side effects associated with other compounds. Its unique structure allows it to effectively stimulate appetite and promote anabolic processes without significant adverse effects observed in some other GHS-R1a agonists .

Ulimorelin possesses the molecular formula C₃₀H₃₉FN₄O₄, representing a complex macrocyclic structure with a molecular weight of 538.65 g/mol [1] [2] [3]. The compound's molecular composition reflects its sophisticated design, incorporating 30 carbon atoms that form the backbone of its macrocyclic structure, 39 hydrogen atoms contributing to its three-dimensional conformation, a single strategically placed fluorine atom that enhances its pharmacological properties, four nitrogen atoms that participate in crucial hydrogen bonding interactions, and four oxygen atoms that form essential structural elements including amide linkages and an ether bridge [1] [2].

The calculated molecular weight of 538.66 g/mol corresponds precisely with experimental determinations, confirming the accurate structural assignment and purity of the compound [1] [2] [3]. This molecular weight places ulimorelin in the category of beyond-rule-of-five compounds, which typically exhibit molecular weights exceeding 500 Da while maintaining drug-like properties through careful structural optimization [4] [5]. The compound's relatively high molecular weight is compensated by its constrained macrocyclic structure, which reduces conformational entropy and enhances binding affinity to its target receptor.

The molecular formula reveals the compound's complex heteroatom content, with nitrogen and oxygen atoms comprising approximately 23% of the total heavy atom count [1] [2]. This significant heteroatom content contributes to the compound's ability to form multiple hydrogen bonds with its biological target, while the single fluorine atom provides enhanced metabolic stability and improved physicochemical properties [6] [7]. The carbon-to-hydrogen ratio of 0.77 indicates a highly saturated structure with limited unsaturation, consistent with the compound's macrocyclic architecture and peptidomimetic character.

Stereochemistry and Chiral Centers

Ulimorelin contains four distinct chiral centers, each contributing to the compound's precise three-dimensional architecture and biological activity [1] [2] [4]. The absolute configuration of these chiral centers is designated as (2R,5S,8R,11R), following the Cahn-Ingold-Prelog nomenclature system for stereochemical assignment [1] [2]. This specific stereochemical arrangement is crucial for the compound's interaction with the ghrelin receptor and represents the result of extensive structure-activity relationship studies that identified the optimal configuration for biological activity [4] [5].

The first chiral center at position 2 adopts the R configuration and is located within the macrocyclic ether linkage region [1]. This stereocenter influences the overall ring conformation and affects the spatial positioning of adjacent functional groups. The second chiral center at position 5 exhibits S configuration and is associated with the cyclopropyl-containing portion of the molecule [1] [2]. This particular stereocenter is critical for maintaining the rigid β-turn conformation that characterizes ulimorelin's peptidomimetic structure [5] [8].

The third chiral center at position 8 adopts R configuration and is positioned within the central portion of the macrocyclic ring [1] [2]. This stereocenter contributes to the compound's overall conformational rigidity and helps establish the precise spatial arrangement necessary for receptor binding. The fourth and final chiral center at position 11 also exhibits R configuration and is located near the 4-fluorophenylmethyl substituent [1] [2]. This stereocenter plays a crucial role in orienting the fluorinated aromatic ring for optimal hydrophobic interactions with the receptor binding site.

The stereochemical complexity of ulimorelin necessitates sophisticated synthetic approaches to ensure the production of a single, enantiomerically pure compound [4] [5]. The absolute configuration has been confirmed through a combination of X-ray crystallographic studies and detailed nuclear magnetic resonance analysis, which revealed the compound's preference for a specific conformational state that maximizes intramolecular interactions while maintaining optimal receptor binding geometry [5] [8]. The stereochemical purity of ulimorelin is essential for its pharmacological activity, as different stereoisomers would likely exhibit significantly different binding affinities and biological effects.

Functional Groups and Structural Motifs

The chemical structure of ulimorelin incorporates a diverse array of functional groups and structural motifs that collectively contribute to its unique pharmacological profile [1] [2] [4]. The compound features a 22-membered macrocyclic ring system that serves as the primary structural scaffold, constraining the molecule into a rigid, biologically active conformation [5] [8]. This macrocyclic architecture represents a sophisticated approach to peptidomimetic design, where the ring closure restricts conformational flexibility while maintaining essential peptide-like interactions.

Three amide functional groups are strategically positioned within the macrocyclic structure, forming peptide-like linkages that mimic natural protein secondary structures [5] [8]. These amide groups participate in crucial hydrogen bonding interactions both intramolecularly, contributing to conformational stability, and intermolecularly, facilitating binding to the ghrelin receptor [4] [5]. The amide carbonyls serve as hydrogen bond acceptors, while the amide nitrogens can function as hydrogen bond donors, creating a network of stabilizing interactions that maintain the compound's bioactive conformation.

A tertiary amine group, specifically an N-methylated nitrogen center, is incorporated into the structure to enhance conformational rigidity and improve pharmacological properties [4] [5]. This N-methylation serves multiple purposes: it prevents unwanted hydrogen bonding that could destabilize the desired conformation, increases lipophilicity to improve membrane permeability, and provides steric bulk that helps lock the molecule into its bioactive conformation [5] [8]. The tertiary amine also contributes to the compound's basic character, potentially influencing its ionization state and cellular uptake properties.

An ether linkage connects portions of the macrocyclic ring, providing conformational flexibility while maintaining the overall ring integrity [1] [2]. This benzyl ether oxygen bridge allows for some degree of rotational freedom while constraining the overall molecular architecture. The ether oxygen can serve as a hydrogen bond acceptor, contributing to both intramolecular stabilization and intermolecular receptor interactions [4] [5].

Two distinct aromatic ring systems are present in ulimorelin's structure: a benzene ring that forms part of the macrocyclic ether linkage and a 4-fluorophenyl group that extends from the macrocyclic core [1] [2]. These aromatic systems provide essential hydrophobic interaction surfaces for receptor binding while contributing to the compound's overall rigidity [5] [8]. The aromatic rings also influence the compound's electronic properties and can participate in π-π stacking interactions with aromatic residues in the receptor binding site.

A cyclopropyl group represents one of the most distinctive structural features of ulimorelin, contributing significantly to its unique conformational properties and biological activity [1] [2] [4]. The three-membered cyclopropane ring exhibits exceptional rigidity due to ring strain, effectively serving as a conformational lock that maintains specific spatial relationships between adjacent functional groups [5] [8]. The cyclopropyl group has been identified as crucial for optimal receptor binding, as modifications to this structural element typically result in significant reductions in biological activity [4].

The single fluorine substituent, positioned para to the benzyl attachment point on the phenyl ring, serves multiple important functions [1] [2] [7]. Fluorine substitution enhances metabolic stability by protecting the aromatic ring from oxidative metabolism, improves lipophilicity and membrane permeability, and provides beneficial electronic effects that can influence receptor binding affinity [7]. The strategic placement of fluorine also contributes to the compound's overall pharmacokinetic profile, potentially extending its duration of action and improving its therapeutic window.

Perhaps most importantly, ulimorelin incorporates a constrained β-turn peptidomimetic motif that represents the compound's primary pharmacophore [5] [8]. X-ray crystallographic studies and detailed nuclear magnetic resonance analysis have revealed that this peptidomimetic portion adopts a rigid conformation best described as a nonideal type-I′ β-turn [5] [8]. This specific three-dimensional arrangement mimics the bioactive conformation of natural peptide hormones while providing enhanced stability and improved pharmacological properties compared to linear peptides.

Physical Properties and Solubility Profile

The physical properties of ulimorelin reflect its complex macrocyclic structure and diverse functional group composition, resulting in a compound with unique solubility characteristics and physicochemical behavior [1] [2] [3]. The compound exists as a solid at room temperature, with its crystalline form providing insights into its preferred conformational state and intermolecular interactions [5]. The solid-state properties of ulimorelin have been extensively characterized through X-ray crystallographic analysis, revealing a highly ordered crystal structure that maintains the compound's bioactive conformation [5] [8].

Solubility represents a critical consideration for ulimorelin's pharmaceutical development, as the compound must achieve adequate dissolution in biological fluids while maintaining chemical stability [9]. The compound's solubility profile is influenced by its amphiphilic nature, possessing both hydrophilic regions associated with the amide groups, ether linkage, and nitrogen centers, and hydrophobic regions corresponding to the aromatic rings and cyclopropyl group [9]. This balanced distribution of polar and nonpolar functional groups contributes to moderate solubility in both aqueous and organic solvents, though specific solubility values require empirical determination under standardized conditions [9].

The presence of multiple hydrogen bond donors and acceptors significantly influences ulimorelin's solubility behavior in polar solvents [9] [10]. The three amide groups can participate in extensive hydrogen bonding networks with protic solvents, potentially enhancing solubility in water and alcohols [9]. However, the large hydrophobic surface area created by the aromatic rings and macrocyclic backbone tends to limit aqueous solubility, requiring careful formulation strategies for pharmaceutical applications [9].

Temperature dependence of solubility represents an important consideration for ulimorelin's handling and formulation [9]. Like most organic compounds, ulimorelin's solubility is expected to increase with temperature due to enhanced molecular motion and disruption of intermolecular interactions in the solid state [9]. Understanding this temperature dependence is crucial for developing appropriate storage conditions and pharmaceutical formulations that maintain compound stability while achieving desired dissolution characteristics.

The compound's molecular size and complexity result in relatively high molecular volume and surface area, contributing to unique dissolution kinetics that differ significantly from smaller, simpler pharmaceutical compounds [9]. The macrocyclic structure may exhibit slow dissolution rates due to strong intermolecular interactions in the solid state, potentially requiring micronization or other particle size reduction techniques to achieve appropriate dissolution profiles for pharmaceutical applications [9].

Partition coefficient behavior, while not explicitly determined through empirical measurement, can be estimated based on the compound's structural features and computed molecular descriptors [11] [10]. The presence of multiple polar functional groups balanced against significant hydrophobic character suggests intermediate partition coefficients that may be favorable for both membrane permeability and aqueous solubility [11] [10]. This balanced lipophilicity contributes to ulimorelin's observed oral bioavailability and cellular uptake properties [4] [5].

Spectroscopic Characteristics

The spectroscopic characterization of ulimorelin has been extensively documented through multiple analytical techniques, providing comprehensive structural confirmation and conformational insights [5] [8]. Nuclear magnetic resonance spectroscopy represents the primary analytical method for structural elucidation, with both one-dimensional and two-dimensional experiments contributing to complete structural assignment and conformational analysis [5] [8]. The compound's complex macrocyclic structure presents unique spectroscopic challenges due to conformational exchange processes and overlapping signals from multiple functional groups.

¹H Nuclear Magnetic Resonance spectroscopy of ulimorelin reveals characteristic chemical shift patterns consistent with its diverse functional group composition [5] [8]. The aromatic protons of the benzene ring and 4-fluorophenyl group appear in the expected downfield region, with the fluorine substitution causing subtle but detectable changes in the coupling patterns and chemical shifts of adjacent protons [5]. The cyclopropyl protons exhibit distinctive chemical shift values and coupling patterns characteristic of the strained three-membered ring system, providing clear spectroscopic evidence for this crucial structural element [5] [8].

Amide protons in ulimorelin's ¹H Nuclear Magnetic Resonance spectrum appear at chemical shifts typical of secondary amides, though their exact positions are influenced by intramolecular hydrogen bonding and the specific conformational state of the macrocyclic ring [5] [8]. The N-methylated tertiary amine shows characteristic chemical shifts for the methyl group attached to nitrogen, providing clear evidence for this structural modification [5]. The complex splitting patterns observed throughout the spectrum reflect the compound's multiple chiral centers and conformationally restricted structure [5] [8].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with complete carbon framework assignment confirming the compound's complex connectivity [5] [8]. The carbonyl carbons of the amide groups appear at characteristic chemical shifts, while the aromatic carbons show the expected patterns for substituted benzene rings [5]. The fluorine substitution causes characteristic shifts in the ¹³C spectrum due to the strong electron-withdrawing effect of fluorine and its influence on adjacent carbon atoms [5] [7].

Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been crucial for establishing connectivity patterns and spatial relationships within ulimorelin's complex structure [5] [8]. These experiments provide definitive evidence for the macrocyclic ring closure and confirm the stereochemical assignments at each chiral center [5]. The nuclear Overhauser effect data, in particular, provides critical information about the compound's three-dimensional conformation and the spatial proximity of different structural elements [5] [8].

High-resolution mass spectrometry confirms ulimorelin's molecular formula and provides exact mass determination with precision sufficient to distinguish between possible isomeric structures [5]. The characteristic fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural confirmation and insights into the compound's stability under ionization conditions [5]. The molecular ion peak appears at the expected mass-to-charge ratio, confirming the accuracy of the proposed molecular formula [1] [2].

X-ray crystallography represents the most definitive structural characterization technique, providing atomic-level detail of ulimorelin's three-dimensional structure [5] [8]. Crystal structure determination has confirmed the compound's preferred conformation and revealed the precise spatial arrangements of all functional groups [5]. The crystallographic data provides unambiguous evidence for the macrocyclic ring structure and confirms the absolute stereochemistry at each chiral center [5] [8]. Most importantly, the crystal structure reveals the compound's adoption of a rigid peptidomimetic conformation characterized as a nonideal type-I′ β-turn [5] [8].

Solution Nuclear Magnetic Resonance studies complement the solid-state crystallographic data by providing information about ulimorelin's conformational behavior in solution [5] [8]. These studies confirm that the compound maintains its bioactive conformation in solution, with limited conformational flexibility due to the constraining effects of the macrocyclic ring [5]. The solution structure closely resembles the crystal structure, indicating that the solid-state conformation represents the compound's preferred state under physiological conditions [5] [8].

Infrared spectroscopy provides information about functional group vibrations, with characteristic peaks for the amide carbonyls, aromatic carbon-carbon stretches, and other diagnostic functional groups [12]. The amide stretching frequencies appear at expected positions for secondary amides engaged in hydrogen bonding interactions [12]. The aromatic stretching vibrations confirm the presence of substituted benzene rings, while the unique vibrational signature of the cyclopropyl group provides additional structural confirmation [12].

Computed Molecular Descriptors

The computational analysis of ulimorelin's molecular descriptors provides quantitative insights into its drug-like properties and helps explain its favorable pharmacological profile despite its large molecular size [11] [10] [13]. Topological polar surface area represents one of the most important descriptors for predicting membrane permeability and oral bioavailability, with ulimorelin exhibiting a value of 99.77 Ų [11] [10]. This value falls within the acceptable range for orally bioavailable compounds, though it approaches the upper limit typically associated with good membrane permeability [10]. The relatively moderate topological polar surface area reflects the compound's balanced distribution of polar and nonpolar functional groups, contributing to its observed oral bioavailability of 24% in both rats and monkeys [5].

Calculated logarithmic partition coefficient values for ulimorelin show some variation depending on the computational method employed, with reported values ranging from 2.598 to 4.23 [11] [10]. This range reflects the challenge of accurately predicting lipophilicity for large, conformationally constrained molecules like ulimorelin [11] [10]. The higher end of this range suggests significant lipophilic character, which could contribute to membrane permeability and tissue distribution, while the lower values indicate sufficient polar character for aqueous solubility [11] [10]. The actual partition coefficient likely falls within this range and contributes to the compound's balanced pharmacokinetic properties [5].

Hydrogen bonding parameters represent critical factors in determining ulimorelin's ability to interact with biological targets and achieve membrane permeability [10]. The compound possesses three hydrogen bond donors, primarily associated with the amide nitrogen atoms, and five hydrogen bond acceptors, including the amide carbonyls, ether oxygen, and tertiary amine nitrogen [10]. This hydrogen bonding profile is consistent with compounds capable of forming strong interactions with protein targets while maintaining sufficient lipophilicity for membrane permeability [10]. The hydrogen bonding capacity contributes significantly to ulimorelin's binding affinity for the ghrelin receptor and its overall pharmacological activity [4] [5].

Rotatable bond count provides insight into conformational flexibility, with ulimorelin possessing only three rotatable bonds [10]. This extremely low number reflects the constraining effects of the macrocyclic ring structure, which significantly restricts conformational freedom [10] [5]. The limited rotatable bond count contributes to the compound's enhanced binding affinity through reduced entropic penalties upon receptor binding, as the molecule is already constrained in a bioactive conformation [5] [8]. This conformational restriction represents a key advantage of the macrocyclic design approach and contributes to ulimorelin's favorable pharmacological properties [5].

Heavy atom count totaling 39 atoms reflects ulimorelin's molecular complexity and size [10]. This relatively high heavy atom count places the compound beyond traditional small molecule drug space but within the range considered acceptable for modern pharmaceutical development [10]. The heavy atom count contributes to the compound's molecular weight and influences various physicochemical properties, including dissolution rate and membrane permeability [10]. Despite the high heavy atom count, ulimorelin maintains drug-like properties through its optimized structural design [5].

The formal charge of zero indicates that ulimorelin exists as a neutral molecule under physiological conditions [10]. This neutral character contributes to membrane permeability and tissue distribution, as charged molecules often exhibit reduced ability to cross biological membranes [10]. The neutral formal charge results from the balanced distribution of basic nitrogen centers and the absence of ionizable acidic groups within the physiological pH range [10]. This charge distribution is favorable for oral bioavailability and cellular uptake [5].

Molecular complexity, while difficult to quantify precisely, is qualitatively assessed as high due to ulimorelin's macrocyclic structure, multiple chiral centers, and diverse functional group composition [10]. This structural complexity contributes to the compound's specificity for its biological target and reduces the likelihood of off-target interactions [5]. The high complexity also presents synthetic challenges but ultimately results in a compound with superior selectivity and reduced potential for adverse effects compared to simpler molecular structures [4] [5].

Ulimorelin represents a significant achievement in macrocyclic drug design, with comprehensive structural characterization accomplished through high-resolution X-ray crystallography [1] [2]. The crystallographic analysis revealed precise atomic coordinates and detailed three-dimensional architecture of the compound, providing fundamental insights into its rigid molecular framework [1]. The X-ray structure determination was instrumental in confirming the successful conformational rigidification strategy employed during the optimization process [2].

The crystallographic studies demonstrated that ulimorelin adopts a well-defined three-dimensional conformation in the solid state, with all four stereocenters clearly defined [3] [4] [5]. The crystal structure exhibits excellent resolution quality, enabling detailed examination of atomic positions and intermolecular interactions [1]. Crystallization was achieved under standard conditions, yielding crystals suitable for high-resolution diffraction analysis [1] [2].

Crystallographic PropertyValueSignificance
Molecular FormulaC₃₀H₃₉FN₄O₄Macrocyclic peptidomimetic structure
Molecular Weight538.7 g/molBeyond rule-of-five compliance
Defined Stereocenters4/4 absolute configurationComplete stereochemical definition
Crystal QualityHigh resolutionDetailed structural analysis possible
Conformational StateRigid macrocycleOptimized for receptor binding

Nuclear Magnetic Resonance Structural Studies

Detailed solution Nuclear Magnetic Resonance studies provided comprehensive characterization of ulimorelin structure in solution, complementing the solid-state crystallographic data [1] [2]. The Nuclear Magnetic Resonance analysis employed multiple techniques to fully elucidate the solution conformation and dynamic behavior of the macrocyclic compound [2]. These studies were crucial for validating that the biologically active conformation observed in crystallographic analysis was maintained in solution [1].

The Nuclear Magnetic Resonance structural investigation revealed that the solution structure closely resembles the solid-state X-ray structure, indicating minimal conformational flexibility and confirming the successful rigidification strategy [1] [2]. Advanced Nuclear Magnetic Resonance techniques were employed to characterize the peptidomimetic portion and establish the precise geometry of the β-turn motif [2]. The spectroscopic data provided detailed information about chemical shifts, coupling constants, and conformational dynamics [1].

Nuclear Magnetic Resonance ParameterCharacteristicsStructural Information
Solution ConformationRigid peptidomimetic structureMinimal conformational flexibility
Structural CorrelationResembles X-ray structureSolution-state validation
β-turn GeometryWell-defined structurePrecise conformational analysis
Chemical EnvironmentCharacteristic chemical shiftsStructural assignment confirmed
Dynamic BehaviorLimited conformational exchangeConformational stability

Conformational Rigidity and Implications

The conformational rigidity of ulimorelin represents a critical design feature that directly contributed to its enhanced pharmacokinetic properties and biological activity [1] [2]. The rigidification strategy was implemented through careful structural modifications that constrained the macrocyclic framework into a preferred bioactive conformation [2]. This approach successfully addressed the poor pharmacokinetic properties observed in earlier, more flexible macrocyclic analogs [1].

The rigid conformation of ulimorelin provides several important advantages for drug development. The constrained structure reduces conformational entropy, leading to improved binding affinity and selectivity for the ghrelin receptor [1] [2]. Additionally, the rigidification enhances metabolic stability and improves oral bioavailability, achieving 24% oral bioavailability in both rats and monkeys [1] [2]. The conformational control also contributes to the compound optimal pharmacological profile [2].

Rigidity FeatureBenefitImpact
Reduced conformational entropyEnhanced binding affinity16 nanomolar Ki value
Metabolic stabilityImproved pharmacokinetics24% oral bioavailability
Constrained geometryReceptor selectivitySpecific ghrelin receptor targeting
Optimized conformationEnhanced potency29 nanomolar EC₅₀ value
Structural predictabilityConsistent activityReliable pharmacological response

β-Turn Structure Characterization

The β-turn structure in ulimorelin has been precisely characterized as a non-ideal type-I′ β-turn, representing a critical structural motif for receptor binding and biological activity [1] [2]. This specific β-turn configuration was identified through detailed analysis of both X-ray crystallographic and Nuclear Magnetic Resonance data, providing comprehensive understanding of the peptidomimetic portion geometry [2]. The β-turn motif is essential for maintaining the proper spatial orientation of key pharmacophoric elements [1].

The non-ideal type-I′ β-turn geometry observed in ulimorelin differs from standard β-turn classifications, reflecting the unique structural constraints imposed by the macrocyclic framework [1] [2]. This specialized turn structure contributes to the compound high potency and selectivity for the ghrelin receptor [2]. The β-turn serves as a critical recognition element that positions amino acid side chains in optimal orientations for receptor interaction [1]. The characterization of this structural feature was instrumental in understanding structure-activity relationships and guiding further optimization efforts [2].

β-Turn CharacteristicDescriptionFunctional Role
Turn TypeNon-ideal type-I′ β-turnReceptor recognition motif
Geometric PrecisionWell-defined backbone anglesOptimal pharmacophore positioning
Structural ConstraintMacrocycle-imposed geometryEnhanced binding specificity
Conformational StabilityRigid turn structureConsistent receptor interaction
Recognition ElementCritical binding determinantGhrelin receptor selectivity

Three-Dimensional Molecular Modeling

Three-dimensional molecular modeling studies of ulimorelin provided detailed insights into the compound spatial architecture and receptor binding interactions [1] [2]. Computational modeling was employed to analyze the relationship between the experimentally determined structure and biological activity, enabling detailed structure-activity relationship analysis [2]. The modeling studies confirmed the importance of the rigid macrocyclic framework for optimal receptor engagement [1].

Molecular modeling investigations revealed the precise spatial arrangement of key functional groups within the ulimorelin structure, including the 4-fluorophenyl substituent, cyclopropyl moiety, and peptidic backbone elements [3] [6] [2]. The three-dimensional analysis demonstrated how the conformational rigidification positions these pharmacophoric elements in optimal orientations for ghrelin receptor binding [2]. Advanced computational techniques were used to explore conformational preferences and validate the structural basis for the observed biological activity [1].

Modeling AspectAnalysisInsights
Spatial ArchitectureThree-dimensional frameworkOptimal pharmacophore arrangement
Functional Group PositioningPrecise spatial orientationEnhanced receptor complementarity
Conformational AnalysisRigidified structure validationBioactive conformation confirmed
Pharmacophore MappingCritical binding elementsStructure-activity relationships
Receptor InteractionBinding mode predictionMolecular recognition mechanism

Structure-Based Receptor Interactions

The structural characterization of ulimorelin enabled detailed analysis of its interactions with the ghrelin receptor, providing mechanistic insights into its high potency and selectivity [1] [2] [7]. Structure-based studies revealed how the rigid macrocyclic framework positions key binding determinants for optimal receptor engagement [2]. The compound exhibits exceptional binding affinity with a Ki value of 16 nanomolar and functional potency with an EC₅₀ of 29 nanomolar [1] [2].

The receptor interaction studies demonstrated that ulimorelin binding is mediated through specific recognition of the β-turn motif and precise positioning of aromatic and aliphatic substituents [1] [2]. The 4-fluorophenyl group contributes significantly to binding affinity, while the cyclopropyl moiety provides additional specificity [3] [8] [6]. The conformational rigidity ensures consistent receptor binding geometry, resulting in reliable pharmacological activity [2]. These structure-based insights validated the design strategy and provided a foundation for understanding the molecular basis of ghrelin receptor activation [1] [9].

Interaction ElementContributionReceptor Recognition
β-turn MotifPrimary recognition elementSpecific binding determinant
4-fluorophenyl GroupBinding affinity enhancementAromatic interaction site
Cyclopropyl SubstituentSelectivity contributionUnique structural feature
Macrocyclic FrameworkConformational preorganizationOptimal binding geometry
Rigid StructureConsistent interactionReduced entropic penalty

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

538.29553390 g/mol

Monoisotopic Mass

538.29553390 g/mol

Heavy Atom Count

39

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LGI67MCW2S

Drug Indication

Prevention of post-operative ileus

Pharmacology

Data gathered thus far demonstrate that Ulimorelin induces a dose-dependent increase of gastric emptying that effectively reverses the delay caused by surgically induced postoperative ileus (POI). Treatment levels as low as 30µg/kg have been shown to be effective in stimulating GI transit in this model. Furthermore, Ulimorelin significantly stimulates gastric emptying in naïve rats with 100-fold greater potency than metoclopramide, a compound currently marketed as a prokinetic treatment for gastroparesis.

Mechanism of Action

Postoperative ileus (POI) is a major cause of postoperative complications and prolonged hospitalization. Ghrelin, which is the endogenous ligand for the growth hormone secretagogue receptor, has been found to stimulate gastric motility and accelerate gastric emptying. Ulimorelin is a synthetic ghrelin-receptor agonist, and has been shown to improve gastrointestinal transit in rats with POI.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Ghrelin
GHSR [HSA:2693] [KO:K04284]

Other CAS

842131-33-3

Wikipedia

Ulimorelin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024
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